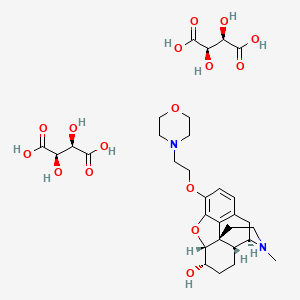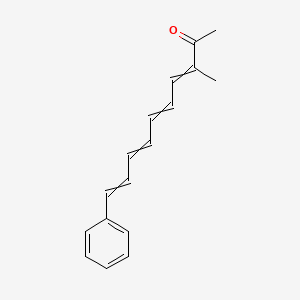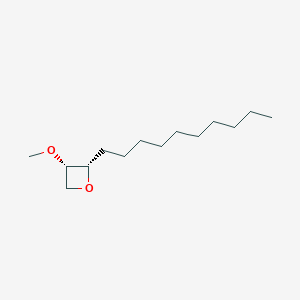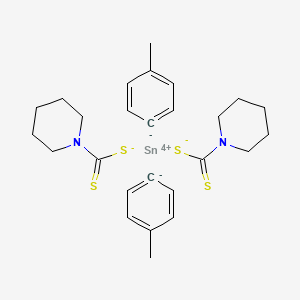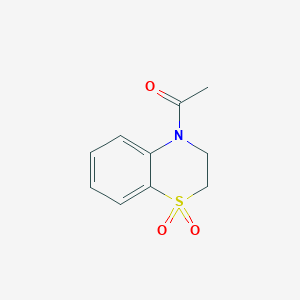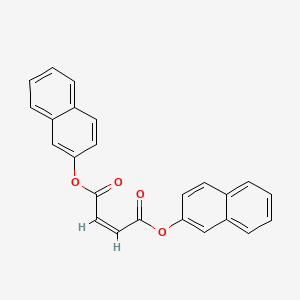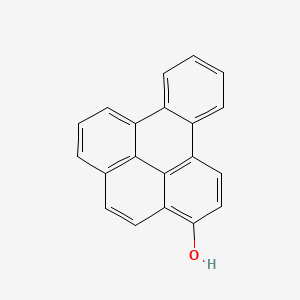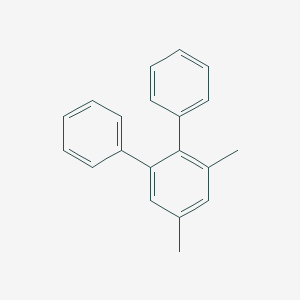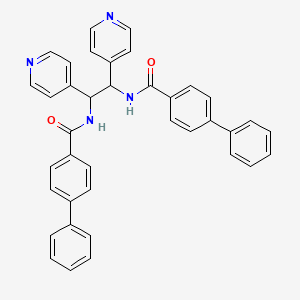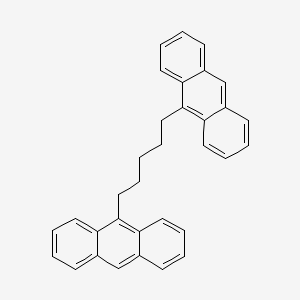
9,9'-(Pentane-1,5-diyl)dianthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Bis(9-anthryl)pentane is an organic compound with the molecular formula C33H28 It consists of two anthracene units connected by a pentane chain
准备方法
Synthetic Routes and Reaction Conditions
1,5-Bis(9-anthryl)pentane can be synthesized through a multi-step process. One common method involves the reaction of anthracene-9-carbaldehyde with acetone in the presence of potassium hydroxide (KOH) in ethanol. The reaction mixture is stirred at room temperature, leading to the formation of 1,5-bis(9-anthryl)-1,4-pentadien-3-one. This intermediate is then reduced using zinc dust in acetic acid to yield 1,5-bis(9-anthryl)pentane .
Industrial Production Methods
While specific industrial production methods for 1,5-Bis(9-anthryl)pentane are not well-documented, the synthesis process described above can be scaled up for larger production. The use of common reagents and solvents makes it feasible for industrial applications.
化学反应分析
Types of Reactions
1,5-Bis(9-anthryl)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the intermediate pentadienone to the final product.
Substitution: Electrophilic substitution reactions can occur on the anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Zinc dust in acetic acid is used for the reduction of the intermediate.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Anthraquinones
Reduction: 1,5-Bis(9-anthryl)pentane
Substitution: Brominated or nitrated anthracene derivatives
科学研究应用
1,5-Bis(9-anthryl)pentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe.
Industry: Utilized in the development of organic electronic materials and sensors.
作用机制
The mechanism of action of 1,5-Bis(9-anthryl)pentane is primarily related to its ability to interact with other molecules through π-π stacking interactions. The anthracene units can engage in these interactions, making the compound useful in studying molecular recognition and self-assembly processes. Additionally, its fluorescence properties allow it to be used as a probe in various biochemical assays .
相似化合物的比较
Similar Compounds
1,5-Bis(pyren-1-yl)pentane: Similar structure but with pyrene units instead of anthracene.
1,5-Bis(naphthyl)pentane: Contains naphthalene units instead of anthracene.
Uniqueness
1,5-Bis(9-anthryl)pentane is unique due to its specific anthracene units, which provide distinct electronic and fluorescence properties. These properties make it particularly useful in applications requiring strong π-π interactions and fluorescence .
属性
CAS 编号 |
74589-96-1 |
|---|---|
分子式 |
C33H28 |
分子量 |
424.6 g/mol |
IUPAC 名称 |
9-(5-anthracen-9-ylpentyl)anthracene |
InChI |
InChI=1S/C33H28/c1(2-20-32-28-16-8-4-12-24(28)22-25-13-5-9-17-29(25)32)3-21-33-30-18-10-6-14-26(30)23-27-15-7-11-19-31(27)33/h4-19,22-23H,1-3,20-21H2 |
InChI 键 |
JGVAYZFWBYRTMI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


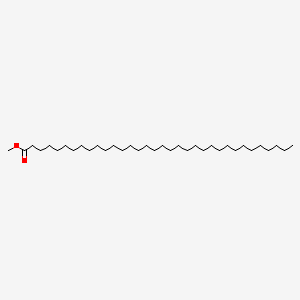
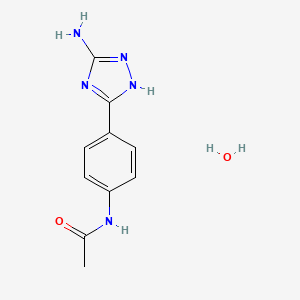
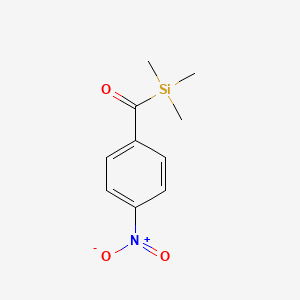
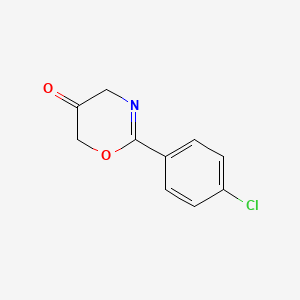
![3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium](/img/structure/B14442705.png)
